molecular formula C21H24N4O3 B11058786 4-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

4-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B11058786
M. Wt: 380.4 g/mol
InChI Key: ZUSNWROSGMPHDU-UHFFFAOYSA-N
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Description

4-CYCLOPROPYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine class This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethoxyphenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 4-CYCLOPROPYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which typically involves the use of a cyclopropyl halide and a base.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrazolo[3,4-b]pyridine core using a suitable coupling reagent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

4-CYCLOPROPYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used. Common reagents include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-CYCLOPROPYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. It is being investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: This compound is used as a tool in biological research to study the mechanisms of action of various biological processes and to develop new diagnostic and therapeutic strategies.

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

4-CYCLOPROPYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may have different biological activities and applications.

    Cyclopropyl-Containing Compounds: These compounds contain a cyclopropyl group and may have similar chemical reactivity and biological properties.

    Dimethoxyphenyl-Containing Compounds: These compounds contain a dimethoxyphenyl group and may have similar pharmacological activities.

The uniqueness of 4-CYCLOPROPYL-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

4-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-12-19-15(14-6-7-14)10-16(23-20(19)25(2)24-12)21(26)22-11-13-5-8-17(27-3)18(9-13)28-4/h5,8-10,14H,6-7,11H2,1-4H3,(H,22,26)

InChI Key

ZUSNWROSGMPHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C4CC4)C

Origin of Product

United States

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